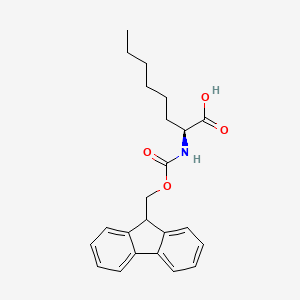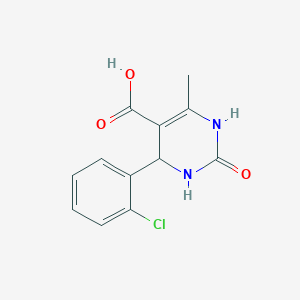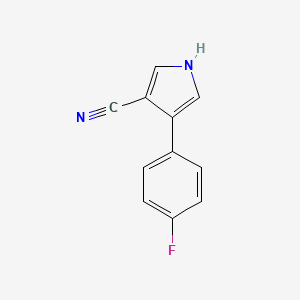
Fmoc-(2S)-2-アミノオクタノ酸
説明
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
固相ペプチド合成 (SPPS)
Fmoc-(2S)-2-アミノオクタノ酸は、修飾可能な側鎖を持つペプチドの合成において、SPPSで広く用いられています。 このプロセスは、医薬品開発やタンパク質相互作用研究など、様々な研究用途で用いられる特定のペプチド配列を作成するために重要です .
医薬品開発
この化合物は、新規医薬品候補の設計と合成において重要な役割を果たします。 生物学的プロセスを模倣または阻害するペプチドを作成するために使用され、新たな治療薬の開発に役立ちます.
ハイドロゲル形成
Fmocアミノ酸は、低分子量ゲル化剤として用いられ、超分子ゲルを形成します。 これらのハイドロゲルは、その安定性と生体適合性から、薬物送達システムや組織工学において潜在的な用途があります .
グリコシル化研究
この化合物は、タンパク質の機能と安定性に影響を与える翻訳後修飾であるタンパク質のグリコシル化を理解するために重要な、グリコシル化アミノ酸の合成にも用いられます .
構造活性相関 (SAR) 研究
SAR研究では、Fmocアミノ酸は、分子の化学構造とその生物活性との関係を調べるために誘導体化されます。 これは、効力や選択性などの薬物特性を最適化するために不可欠です .
アミノエステル加水分解
この化合物は、アミノエステル加水分解反応に関与しており、これはSPPS中のペプチド鎖を修飾するために重要です。 このプロセスは、研究目的のために所望の特性を持つペプチドを作成するのに役立ちます .
作用機序
Target of Action
The primary target of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, also known as Fmoc-(2S)-2-Amino-octanoic acid, is the formation of peptide bonds in peptide synthesis . This compound is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The mode of action of this compound involves its interaction with the amino group of the resin in peptide synthesis . The Fmoc group is removed by secondary amines such as piperidine . The removal of the Fmoc group exposes the free amine, which can then react with the carboxyl group of another activated amino acid to form a peptide bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway. The Fmoc group acts as a temporary protecting group for the N-terminus in SPPS . The removal of the Fmoc group allows for the formation of peptide bonds, which are essential for the creation of peptides .
Pharmacokinetics
The compound’s stability and reactivity in different solvents and under various conditions are crucial for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. By acting as a temporary protecting group, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the choice of solvent can impact the efficiency of Fmoc removal and subsequent peptide bond formation . Therefore, careful control of the reaction environment is necessary for optimal peptide synthesis.
生化学分析
Biochemical Properties
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound acts as a protecting group, preventing unwanted reactions at the amino site during the synthesis process. It is stable at room temperature and has a long shelf-life, making it a reliable reagent in biochemical laboratories .
Cellular Effects
The effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides, which are essential for various cellular activities. The compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism, but its role in peptide synthesis indirectly supports these processes by providing the necessary peptides for cellular functions .
Molecular Mechanism
At the molecular level, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid exerts its effects by acting as a protecting group for the amino function in amino acids. It forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis. This stability is crucial for the successful formation of peptide bonds, as it ensures that the amino group remains protected until the desired reaction occurs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid remain consistent over time due to its stability. The compound does not degrade easily, maintaining its effectiveness throughout the peptide synthesis process. Long-term studies have shown that it retains its protective properties, ensuring reliable results in peptide synthesis experiments .
Dosage Effects in Animal Models
Studies on the dosage effects of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid in animal models are limited, as the compound is primarily used in vitro for peptide synthesis. It is essential to use appropriate concentrations to avoid any potential toxic or adverse effects. High doses may lead to unwanted side reactions, while optimal concentrations ensure effective peptide synthesis without harming the biological system .
Metabolic Pathways
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes responsible for forming peptide bonds, such as peptidyl transferases. The compound’s role as a protecting group ensures that the amino function remains intact until the desired reaction occurs, facilitating efficient peptide synthesis .
Transport and Distribution
Within cells and tissues, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is transported and distributed based on its role in peptide synthesis. It interacts with transporters and binding proteins that facilitate its movement to the site of peptide synthesis. The compound’s stability ensures that it remains effective throughout the transport and distribution process .
Subcellular Localization
The subcellular localization of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. The compound’s targeting signals and post-translational modifications direct it to these specific compartments, ensuring its effective participation in peptide synthesis .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKLESQZZGPLH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679806 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888725-91-5 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)
![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)











